2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile
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Overview
Description
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is an organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a triazole ring, a ketone, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through the reaction of a suitable precursor with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Ketone and Nitrile Groups: The ketone and nitrile functionalities can be introduced through various organic transformations, such as oxidation and cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone or nitrile groups into alcohols or amines.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Lacks the methyl group on the triazole ring.
3-(1-Methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.
2-Methanesulfonyl-3-(1H-1,2,3-triazol-4-yl)-3-oxopropanoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Methanesulfonyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-3-oxopropanenitrile is unique due to the presence of both the methanesulfonyl group and the triazole ring, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H8N4O3S |
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Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-methylsulfonyl-3-(1-methyltriazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H8N4O3S/c1-11-4-5(9-10-11)7(12)6(3-8)15(2,13)14/h4,6H,1-2H3 |
InChI Key |
SVJUJSBVZXCSRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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